molecular formula C7H11N3O B2870389 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine CAS No. 1512489-13-2

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

Cat. No.: B2870389
CAS No.: 1512489-13-2
M. Wt: 153.185
InChI Key: AFAKJSAXLNLVGG-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a compound belonging to the isoxazolo[4,3-c]pyridine family. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered interest due to its unique structure and properties.

Biochemical Analysis

Preparation Methods

The synthesis of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine can be achieved through several methods. One common approach involves the use of pyrrolidin-2-one as a starting material. The process includes obtaining intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate . These intermediates are then further processed to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been investigated for its potential use in treating sleep disorders and insomnia. It acts on the gamma-aminobutyric acid (GABA) system, modulating the GABA receptor subunit delta . Additionally, it has been explored for its applications in treating neurological and psychiatric disorders such as epilepsy, Parkinson’s disease, schizophrenia, and Huntington’s chorea . Its unique properties make it a valuable compound for research in various scientific fields.

Comparison with Similar Compounds

Similar compounds to 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine include 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (gaboxadol) and 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine . Gaboxadol, for instance, is another GABAA receptor agonist but has a different functional selectivity and application profile. The uniqueness of this compound lies in its specific binding properties and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAKJSAXLNLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NOC(=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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